3-(piperazin-1-ylmethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
3-(piperazin-1-ylmethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that features a triazolopyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antifungal, antibacterial, and neuroprotective properties .
Mechanism of Action
Target of Action
The primary targets of 3-(Piperazin-1-ylmethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell growth and survival, and their overexpression or mutation is often associated with various types of cancer .
Mode of Action
3-(Piperazin-1-ylmethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine interacts with its targets by inhibiting their kinase activities . This inhibition prevents the phosphorylation of downstream signaling molecules, thereby disrupting the signaling pathways that promote cell proliferation and survival .
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 kinases by 3-(Piperazin-1-ylmethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine affects several biochemical pathways. These include the PI3K/AKT and MAPK/ERK pathways, which are involved in cell growth, survival, and angiogenesis . The disruption of these pathways leads to the inhibition of cell proliferation and induction of apoptosis .
Result of Action
The molecular and cellular effects of 3-(Piperazin-1-ylmethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine’s action include the inhibition of cell proliferation and induction of apoptosis . Specifically, it has been shown to inhibit the growth of A549 cells in a dose-dependent manner and induce late apoptosis of these cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(piperazin-1-ylmethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of chloroethynylphosphonates with commercially available N-unsubstituted 2-hydrazinylpyridines . This reaction proceeds through a 5-exo-dig-type cyclization, which is a common method for constructing triazolopyridine rings .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and minimizing the use of hazardous reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
3-(piperazin-1-ylmethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazolopyridine core.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents onto the triazolopyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the triazolopyridine ring .
Scientific Research Applications
3-(piperazin-1-ylmethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds share a similar triazolopyridine core and have been studied for their kinase inhibitory activities.
[1,2,4]triazolo[4,3-a]quinolines: These compounds also feature a triazolopyridine ring and have shown potential as antifungal and antibacterial agents.
[1,2,4]triazolo[3,4-a]isoquinolines: These derivatives have been synthesized and evaluated for their biological activities.
Uniqueness
What sets 3-(piperazin-1-ylmethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine apart is its specific substitution pattern, which imparts unique biological properties and potential therapeutic applications . Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
3-(piperazin-1-ylmethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5/c1-2-6-16-10(3-1)13-14-11(16)9-15-7-4-12-5-8-15/h12H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQHVJCAJUCAST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NN=C2CN3CCNCC3)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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